molecular formula C10H17NO2 B14625526 Ethenyl (cyclohexylmethyl)carbamate CAS No. 57933-90-1

Ethenyl (cyclohexylmethyl)carbamate

Cat. No.: B14625526
CAS No.: 57933-90-1
M. Wt: 183.25 g/mol
InChI Key: BNRUQGXSDYAYPF-UHFFFAOYSA-N
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Description

Ethenyl (cyclohexylmethyl)carbamate (CAS 57933-90-1) is a carbamate derivative with the molecular formula C10H17NO2 and an average mass of 183.25 g/mol . As a member of the carbamate family, this compound is of significant interest in chemical research, particularly in the study of acetylcholinesterase (AChE) inhibitors . Carbamates, in general, function by causing reversible carbamylation of the acetylcholinesterase enzyme at neuronal synapses and neuromuscular junctions . This inhibition leads to an accumulation of acetylcholine, which can disrupt nerve impulse transmission. This mechanism is central to the insecticidal activity of many commercial carbamates, which are designed for species-selective inhibition of AChE . Researchers may investigate this compound as a potential chemical intermediate or as a structural template in the development of novel bioactive molecules . It is strictly for research use in a controlled laboratory setting. This product is not for human or veterinary diagnostic or therapeutic use. Handle with appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, as carbamates can be toxic through dermal, inhalational, and gastrointestinal routes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57933-90-1

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethenyl N-(cyclohexylmethyl)carbamate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12)

InChI Key

BNRUQGXSDYAYPF-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)NCC1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for Ethenyl Cyclohexylmethyl Carbamate

Exploration of Carbamate (B1207046) Formation Reactions for Vinyl and Cyclohexylmethyl Substrates

The formation of the carbamate linkage is central to the synthesis of ethenyl (cyclohexylmethyl)carbamate. This can be achieved through several chemical transformations, primarily divided into isocyanate and non-isocyanate routes.

Synthetic Routes via Isocyanate Chemistry

Isocyanate chemistry is a traditional and widely used method for carbamate synthesis. nih.gov The general approach involves the reaction of an isocyanate with an alcohol. nih.gov In the context of this compound, this would conceptually involve the reaction of a vinyl isocyanate with cyclohexylmethanol or the reaction of cyclohexylmethyl isocyanate with a vinyl alcohol equivalent. However, the high reactivity and potential for side reactions of vinyl isocyanates necessitate careful control of reaction conditions. mdpi.com

A plausible route involves the synthesis of cyclohexylmethyl isocyanate from cyclohexylmethylamine through phosgenation. nih.gov This isocyanate can then be reacted with a suitable vinyl alcohol precursor. The direct use of vinyl alcohol is often problematic due to its tautomerization to acetaldehyde. Therefore, a more controlled approach would be to use a protected form of vinyl alcohol or a vinyl alcohol equivalent.

Another isocyanate-based strategy is the Curtius rearrangement, which transforms a carboxylic acid via an acyl azide (B81097) into an isocyanate. mdpi.comnih.gov This could be applied to synthesize cyclohexylmethyl isocyanate from cyclohexanecarboxylic acid, which is then trapped with a vinyl alcohol equivalent.

Reactants Reagents Product Notes
CyclohexylmethylaminePhosgene (B1210022) (or a phosgene equivalent like triphosgene)Cyclohexylmethyl isocyanateThis intermediate is highly reactive and typically used in situ.
Cyclohexylmethyl isocyanateVinyl alcohol equivalentThis compoundRequires careful selection of the vinyl alcohol equivalent to avoid polymerization or side reactions.
Cyclohexanecarboxylic acidDiphenylphosphoryl azide (DPPA), TriethylamineCyclohexyl isocyanateFormed via Curtius rearrangement and can be trapped in situ. mdpi.com
Cyclohexyl isocyanate2-((diphenylmethylene)amino)ethanol2-((Diphenylmethylene)amino)ethyl N-(cyclohexyl)carbamateAn example of trapping an isocyanate with a protected aminoethanol. mdpi.com

This table presents plausible isocyanate-based routes for the synthesis of the target carbamate, with data extrapolated from related reactions.

Non-Isocyanate Approaches to Carbamate Synthesis, including Carbon Dioxide Utilization

Growing concerns over the toxicity of phosgene and isocyanates have spurred the development of non-isocyanate routes to carbamates. kit-technology.deresearchgate.net These methods often utilize more environmentally benign starting materials, such as carbon dioxide. uantwerpen.bersc.org

One promising non-isocyanate approach is the direct carboxylation of amines with carbon dioxide, followed by alkylation. nih.gov For the synthesis of this compound, cyclohexylmethylamine could be reacted with CO2 to form a carbamate salt, which is then reacted with a vinylating agent.

Another significant non-isocyanate method involves the reaction of amines with organic carbonates, such as dimethyl carbonate. gychbjb.comcore.ac.uk For instance, cyclohexylamine (B46788) can react with dimethyl carbonate in the presence of a catalyst like KBr to yield methyl N-cyclohexyl carbamate. gychbjb.com This could then potentially undergo transesterification with a vinyl alcohol equivalent or be modified to introduce the ethenyl group.

The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) offers a versatile non-isocyanate route. rsc.org It can react sequentially with an alcohol and an amine to form a carbamate. In this case, reaction of CDI with a vinyl alcohol equivalent followed by reaction with cyclohexylmethylamine would yield the desired product.

Reactants Reagents/Catalyst Product Yield Reference
Hex-1-yne, Diethylamine, CO2Ru3(CO)12Vinyl carbamatesup to 91% conversion scite.ainih.gov
Cyclohexylamine, Dimethyl CarbonateKBrMethyl N-cyclohexyl carbamateNot specified gychbjb.com
Amines, CO2, Alkyl HalideCesium carbonate, TBAIN-Alkyl CarbamatesGood to excellent nih.gov
Alcohols/Thiols, 3-aminopropylimidazole1,1'-Carbonyldiimidazole (CDI)Carbamate/Thiocarbamate Ionic LiquidsNot specified rsc.org

This table summarizes various non-isocyanate synthetic routes to carbamates, highlighting the use of CO2 and other green reagents. Yields are based on reported analogous reactions.

Stereochemical Control and Diastereoselective Approaches in the Synthesis of Cyclohexyl-Containing Carbamates

When the cyclohexyl ring is substituted, stereoisomers can arise. While this compound itself does not have a chiral center on the cyclohexane (B81311) ring directly attached to the carbamate nitrogen, stereochemical considerations become crucial if substituted cyclohexyl rings are used. The synthesis of highly functionalized cyclopropanes with excellent diastereoselectivities has been reported, demonstrating that stereocontrol is achievable in related cyclic systems. acs.org

Strategies for Ethenyl Group Introduction and Positional Selectivity

The introduction of the ethenyl (vinyl) group is a key step in the synthesis of the target molecule. Several strategies can be employed to achieve this with high positional selectivity.

One of the most direct methods is the use of vinyl chloroformate . This reagent can react with cyclohexylmethylamine to directly form this compound. However, vinyl chloroformate is known to be unstable and difficult to handle. scite.ai

A more recent and catalytic approach involves the reaction of alkynes, carbon dioxide, and a secondary amine, catalyzed by a ruthenium complex like Ru3(CO)12. scite.aiacs.org This method allows for the direct synthesis of vinyl carbamates from readily available starting materials. For the target molecule, this would involve the reaction of acetylene, carbon dioxide, and cyclohexylmethylamine.

Another strategy is the dehydrohalogenation of a 2-haloethyl carbamate. This would involve first synthesizing a 2-chloroethyl or 2-bromoethyl N-(cyclohexylmethyl)carbamate, followed by elimination using a base to form the vinyl group.

Method Reactants Reagents/Catalyst Key Features
Chloroformate ChemistryCyclohexylmethylamine, Vinyl chloroformateBase (e.g., triethylamine)Direct but uses a potentially unstable reagent.
Catalytic Carboxylation of AlkynesAcetylene, CO2, CyclohexylmethylamineRu3(CO)12Direct synthesis from simple building blocks. scite.aiacs.org
Dehydrohalogenation2-Haloethyl N-(cyclohexylmethyl)carbamateStrong base (e.g., KOH)Two-step process involving synthesis and subsequent elimination.

This table outlines strategies for the selective introduction of the ethenyl group onto the carbamate nitrogen.

Catalytic and Sustainable Synthetic Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on catalytic and sustainable methods. The synthesis of this compound can benefit from these principles to reduce waste, avoid hazardous reagents, and improve efficiency.

As mentioned, ruthenium-catalyzed synthesis of vinyl carbamates from CO2 and alkynes is a prime example of a sustainable approach. scite.aiacs.org This reaction utilizes abundant and non-toxic carbon dioxide as a C1 source, representing a green alternative to phosgene-based methods.

The use of catalysts in non-isocyanate routes, such as the KBr-catalyzed reaction of amines with dimethyl carbonate, also contributes to a more sustainable process by enabling reactions under milder conditions and with higher atom economy. gychbjb.com Furthermore, the development of non-isocyanate polyurethanes from renewable resources points towards a future where carbamate synthesis is increasingly bio-based and environmentally friendly. kit-technology.deresearchgate.net

The principles of green chemistry, such as the use of catalytic over stoichiometric reagents, maximizing atom economy, and using renewable feedstocks, can all be applied to the synthesis of this compound to create more sustainable and efficient manufacturing processes.

Elucidation of Reaction Mechanisms and Chemical Reactivity of Ethenyl Cyclohexylmethyl Carbamate

Mechanistic Studies of Carbamate (B1207046) Cleavage and Deprotection Reactions

The carbamate group in Ethenyl (cyclohexylmethyl)carbamate can be cleaved through several mechanisms, which is a reaction of significant interest, particularly in the context of protecting group chemistry for amines. Carbamates are widely used as protecting groups due to their stability and the various available methods for their removal. nih.gov

Nucleophilic Attack Pathways

The cleavage of the carbamate linkage in this compound can be effectively achieved via nucleophilic attack at the carbonyl carbon. The carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org This process, often termed deprotection, results in the release of the parent amine, cyclohexylmethylamine.

Several reagents and conditions can be employed for the nucleophilic cleavage of carbamates. organic-chemistry.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the carbon-oxygen or carbon-nitrogen bond. For vinyl carbamates, the cleavage typically results in the release of the amine, carbon dioxide, and vinyl alcohol (which tautomerizes to acetaldehyde).

Commonly used nucleophilic systems for carbamate cleavage include:

Fluoride (B91410) Ions: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) can serve as a source of fluoride ions, which are effective nucleophiles for cleaving certain types of carbamates under mild conditions. organic-chemistry.org

Thiolates: Nucleophiles such as 2-mercaptoethanol, in the presence of a base, can readily cleave carbamate groups. This method is often valued for its mildness and compatibility with other sensitive functional groups. organic-chemistry.org

Amines: Stronger amines or polyamines, like diethylenetriamine, can be used for the direct cleavage of unactivated carbamates without the need for additional catalysts. organic-chemistry.org

The choice of nucleophile and reaction conditions can be tailored to achieve selectivity, which is crucial in complex molecule synthesis. organic-chemistry.org

Table 1: General Nucleophilic Cleavage Pathways for Carbamates

Nucleophile Type Example Reagent General Mechanism
Fluoride Tetrabutylammonium Fluoride (TBAF) F⁻ attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to release the amine.
Thiol 2-Mercaptoethanol + Base The thiolate anion (RS⁻) acts as the nucleophile, attacking the carbonyl center.

Hydrolytic Degradation Mechanisms of the Carbamate Linkage

The hydrolytic degradation of this compound involves the cleavage of the carbamate linkage by water. This process can occur under acidic, basic, or enzymatic conditions. The first step in the metabolic degradation of many pesticide carbamates is their hydrolysis. nih.gov

Enzymatic hydrolysis is a particularly important degradation pathway in biological and environmental systems. Carboxyl ester hydrolases (EC 3.1.1) are a class of enzymes capable of catalyzing the hydrolysis of the ester bond within the carbamate group. nih.gov These enzymes are part of a broader group of esterases that break down various esters. nih.gov

The mechanism of enzyme-catalyzed hydrolysis typically involves the following steps:

Binding: The carbamate substrate binds to the active site of the esterase.

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (e.g., a serine hydroxyl group) attacks the carbonyl carbon of the carbamate.

Intermediate Formation: A tetrahedral intermediate is formed, which is stabilized by the enzyme's active site.

Cleavage and Release: The C-O bond of the vinyl ester is cleaved, releasing vinyl alcohol (which rapidly tautomerizes to acetaldehyde) and forming an acylated enzyme intermediate.

Deacylation: The acylated enzyme is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing cyclohexylmethylamine and carbon dioxide (or a related carbamic acid that subsequently decarboxylates).

This enzymatic pathway is a key reason for the biodegradation of carbamate-containing compounds in the environment. nih.gov

Reactivity Profiles of the Ethenyl Moiety

The ethenyl (vinyl) group of this compound is an unsaturated moiety that can undergo a variety of addition reactions. Its reactivity is influenced by the adjacent carbamate group, which can affect the electron density of the double bond.

Radical Polymerization Mechanisms and Kinetics

The vinyl group allows this compound to act as a monomer in radical polymerization reactions. mdpi.comyoutube.com This process creates long polymer chains and is fundamental to the production of many plastics. youtube.com The polymerization proceeds through three main stages: initiation, propagation, and termination. youtube.com

Initiation: The reaction is started by a radical initiator, such as a peroxide or an azo compound (e.g., azobisisobutyronitrile, AIBN). The initiator decomposes upon heating or exposure to light to form free radicals. youtube.comrsc.org This radical then adds to the double bond of a monomer molecule, creating a new radical species. youtube.com

Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain. youtube.com In the case of substituted alkenes like this vinyl carbamate, the addition typically occurs in a head-to-tail fashion to generate the most stable radical intermediate. youtube.com

Termination: The growth of polymer chains is halted by termination reactions. This can occur through the combination of two growing radical chains or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two non-radical polymer chains. youtube.com

The kinetics of the polymerization can be influenced by factors such as monomer concentration, initiator concentration, and temperature. The bulky cyclohexylmethyl group may also introduce steric hindrance, affecting the rate of propagation and the properties of the resulting polymer.

Table 2: Stages of Radical Polymerization

Stage Description
Initiation A radical initiator (I) forms radicals (R•). The radical adds to the monomer (M) to form a monomer radical (M•).
Propagation The monomer radical (M•) repeatedly adds to other monomer molecules (M) to form a growing polymer chain (P•).

| Termination | Two growing chains (P•) react to form a stable, non-radical polymer. This can be through combination or disproportionation. |

Cycloaddition Reactions Involving the Ethenyl Group

The ethenyl group can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. youtube.com The vinyl group in this compound can act as the 2π-electron component in these reactions.

One of the most common types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the ethenyl group would act as the "dienophile," reacting with a conjugated diene. The feasibility and rate of these reactions are governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com

The ethenyl group can also participate in [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. Copper-catalyzed cycloaddition reactions have been reported for related compounds like ethynyl (B1212043) methylene (B1212753) cyclic carbamates, highlighting the utility of such reactions in synthesizing complex heterocyclic structures. chemrxiv.org

The outcome of cycloaddition reactions (thermal vs. photochemical) is dictated by the Woodward-Hoffmann rules, which are based on the number of π-electrons involved in the transformation. youtube.com For instance, a [2+2] cycloaddition between two alkene units is typically allowed under photochemical conditions but forbidden thermally. youtube.comyoutube.com

Electrophilic and Nucleophilic Addition Reactions to the Vinyl System

The double bond of the ethenyl group is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. numberanalytics.com

Electrophilic Addition: In an electrophilic addition reaction, an electrophile (E⁺) attacks the π-bond of the ethenyl group, forming a new σ-bond and a carbocation intermediate. numberanalytics.com This intermediate is then attacked by a nucleophile (Nu⁻). numberanalytics.com

Mechanism: The reaction typically proceeds in two steps. The initial attack by the electrophile on the vinyl group can lead to a carbocation. Due to the influence of the adjacent oxygen atom of the carbamate, this carbocation can be stabilized.

Regioselectivity: According to Markovnikov's rule, in the addition of an unsymmetrical reagent like H-X to an alkene, the hydrogen atom adds to the carbon that already has more hydrogen atoms. numberanalytics.com

Example Reaction: An example is the epoxidation of vinyl carbamate, which reacts with electrophilic oxidizing agents like dimethyldioxirane (B1199080) to form a vinyl carbamate epoxide. nih.gov This epoxide is a highly reactive electrophilic species itself. nih.gov

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the vinyl group (a Michael-type addition) can occur if the double bond is activated by a sufficiently electron-withdrawing group. The carbamate group can facilitate this type of reaction. The reaction involves the attack of a nucleophile on the β-carbon of the vinyl system. nih.gov The resulting carbanionic intermediate is then protonated or reacts with an electrophile to give the final product. nih.gov Such tandem addition reactions have been used to create complex organophosphorus compounds from vinyl phosphinates, demonstrating the synthetic utility of this approach. nih.gov

Intermolecular and Intramolecular Interactions between the Carbamate and Unsaturated Functionalities

The chemical behavior and reactivity of this compound are significantly influenced by a subtle interplay of intermolecular and intramolecular forces. These interactions arise from the unique combination of a flexible cyclohexyl ring, a reactive ethenyl (vinyl) group, and a polar carbamate linker. The spatial arrangement and electronic characteristics of these functional groups dictate the molecule's conformational preferences and its interactions with other molecules.

Intramolecularly, the primary interactions are likely to be steric in nature, involving the bulky cyclohexylmethyl group and the ethenyl group. The rotational freedom around the single bonds allows the molecule to adopt various conformations to minimize steric hindrance. While direct intramolecular hydrogen bonding between the carbamate N-H and the π-system of the ethenyl group is not typically a strong interaction, weak C-H···O interactions involving the cyclohexyl or ethenyl C-H bonds and the carbamate carbonyl oxygen may exist, contributing to the stabilization of certain conformers. mdpi.com

Intermolecularly, the carbamate functionality is a prime site for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov This allows molecules of this compound to form dimers or larger aggregates in the solid state or in non-polar solvents. These hydrogen bonds are a significant cohesive force, influencing physical properties such as melting and boiling points. jchemrev.com

The unsaturated ethenyl group also contributes to intermolecular interactions through weaker van der Waals forces, specifically dipole-dipole and dispersion forces. The π-electron cloud of the double bond can interact with electron-deficient centers on neighboring molecules.

The interplay of these interactions is crucial in understanding the chemical reactivity of this compound. For example, the accessibility of the ethenyl group's double bond for electrophilic attack or polymerization can be modulated by the steric shielding provided by the cyclohexylmethyl group in certain conformations. rsc.orgnih.gov Similarly, the nucleophilicity of the carbamate nitrogen can be influenced by its involvement in intermolecular hydrogen bonding.

To summarize the key potential interactions, the following table outlines the types of forces and the involved functional groups within this compound.

Interaction TypeGroups Involved (Intramolecular)Groups Involved (Intermolecular)Significance
Steric Hindrance Cyclohexylmethyl group vs. Ethenyl group; Cyclohexylmethyl group vs. CarbamateN/AInfluences conformational preferences and accessibility of reactive sites.
Hydrogen Bonding Possible weak C-H···ON-H (donor) and C=O (acceptor) of the carbamate groupDictates solid-state packing, influences physical properties, and can modulate reactivity. nih.govjchemrev.com
Dipole-Dipole & Dispersion Forces Ethenyl group, Carbamate groupEthenyl group, Carbamate group, Cyclohexyl groupContribute to overall intermolecular cohesion.
Resonance Within the carbamate group (O=C-N)N/AConfers planarity and restricted rotation, leading to syn/anti conformers. nih.gov

Theoretical and Computational Investigations of Ethenyl Cyclohexylmethyl Carbamate

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. They focus on solving the Schrödinger equation to determine the electronic structure and, from it, various other properties. For carbamates, these studies reveal insights into their stability, rigidity, and potential for interaction. nih.govchemrxiv.orgnih.gov

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.govacs.org It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict the vibrational frequencies that correspond to infrared (IR) spectra.

Geometry Optimization: The process begins with an initial guess of the molecular structure. The DFT calculation then systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy, known as the ground-state geometry. For carbamates, a key finding is their relative rigidity compared to amino acid building blocks, which is attributed to the delocalization of π-electrons across the N-C=O backbone. nih.govchemrxiv.org Unlike peptides, which strongly favor trans configurations, cis configurations of the amide bond in carbamates can be energetically stable. nih.govchemrxiv.org

Vibrational Analysis: Once the optimized geometry is found, a vibrational analysis is performed. This calculation predicts the frequencies of molecular vibrations. These theoretical frequencies can be compared with experimental data from Raman or infrared spectroscopy to validate the accuracy of the computational model. nih.gov For example, studies on various carbamate (B1207046) pesticides have successfully used DFT (specifically the B3LYP hybrid functional with a 6-31G(d,p) basis set) to calculate theoretical spectra that match well with experimental Raman spectra, allowing for the assignment of characteristic vibrational peaks. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Carbamate Analysis This table is illustrative of common methods used in the study of carbamates.

Method ComponentExamplesPurpose
Functional B3LYP, PBE0, OPBEApproximates the exchange-correlation energy in DFT.
Basis Set 6-31G(d,p), TZP, TZ2P-JRepresents the atomic orbitals used to build molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital can be thought of as the outermost orbital containing electrons. A molecule with a high-energy HOMO is more willing to donate electrons, acting as a nucleophile.

LUMO: This is the lowest-energy orbital that does not have electrons. A molecule with a low-energy LUMO is a good electron acceptor, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. wuxiapptec.comstackexchange.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive. stackexchange.com Quantum chemical calculations can accurately predict these orbital energies. For instance, studies on a series of carbamates have shown linear relationships between the calculated HOMO energies and their experimentally determined anodic peak potentials, confirming the predictive power of FMO theory. nih.gov

Table 2: Illustrative Frontier Orbital Data for a Generic Carbamate These values are representative and would need to be specifically calculated for Ethenyl (cyclohexylmethyl)carbamate.

ParameterEnergy (eV)Implication for Reactivity
HOMO Energy -7.5Moderate electron-donating capability.
LUMO Energy +1.5Moderate electron-accepting capability.
HOMO-LUMO Gap 9.0High stability, low reactivity.

From these energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive tendencies.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step view of how reactants are converted into products. This is invaluable for understanding reaction mechanisms.

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface that connects a transition state (TS) to the corresponding reactants and products. scm.commissouri.edu This confirms that a calculated transition state structure is indeed the correct one for the reaction being studied.

For example, in the study of the gas-phase elimination of methyl carbazate, IRC calculations were performed to verify the transition state. researchgate.net The calculations showed how the reactant molecule must first undergo a conformational change to reach a higher-energy state before proceeding to the transition state, providing a deeper understanding of the reaction's initial steps. researchgate.net An IRC calculation traces this path, showing the continuous change in geometry and energy from the transition state downhill to the product and reactant wells. missouri.edu

Computational models can predict key parameters that govern the speed and feasibility of a reaction.

Thermodynamic Parameters: Calculations can determine the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction. For instance, the thermochemistry of carbamate formation from amino acids and CO2 has been computationally investigated to assess the stability of the products. ntnu.no

Kinetic Parameters: The energy barrier that must be overcome for a reaction to occur, known as the activation energy (Ea), can be calculated from the energy difference between the reactants and the transition state. A high activation energy corresponds to a slow reaction. Studies on the hydrolysis of carbamates have used computational methods to calculate activation energies for different proposed mechanisms, helping to identify the most likely reaction pathway. nih.gov

Table 3: Sample Predicted Parameters for a Hypothetical Carbamate Reaction

ParameterPredicted ValueSignificance
Activation Energy (Ea) 25 kcal/molIndicates a moderately slow reaction at room temperature.
Enthalpy of Reaction (ΔH) -15 kcal/molThe reaction is exothermic (releases heat).
Gibbs Free Energy (ΔG) -10 kcal/molThe reaction is spontaneous under standard conditions.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of molecular behavior.

Conformational Analysis: For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different shapes (conformations) it can adopt in solution. This provides a dynamic view of the molecule's flexibility and the relative populations of different conformers, which quantum methods may explore through potential energy surface scans. nih.gov

Intermolecular Interactions: MD is particularly powerful for studying how a molecule interacts with its environment. For example, MD simulations have been used to investigate the binding of carbamate adducts to biological receptors, examining the stability of the ligand in the binding site and identifying key interactions like hydrogen bonds and salt bridges. nih.gov In the context of CO2 capture, MD simulations have elucidated the role of water molecules in the deprotonation of carbamate zwitterions, a key step in the formation of stable carbamates. researchgate.net These simulations can reveal complex, Grotthuss-style proton transfer pathways that would not be apparent from static models. researchgate.net

Advanced Analytical Characterization Methodologies for Ethenyl Cyclohexylmethyl Carbamate and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For Ethenyl (cyclohexylmethyl)carbamate, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct proton environments within the molecule. The protons of the ethenyl group (CH=CH₂) would typically appear as a set of multiplets in the vinyl region of the spectrum. The proton attached to the oxygen-bearing carbon of the ethenyl group would likely resonate at a downfield chemical shift due to the deshielding effect of the oxygen atom. The terminal vinyl protons would show characteristic geminal and vicinal couplings. The protons of the cyclohexylmethyl moiety would produce a series of signals in the aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen atom of the carbamate (B1207046) group would be expected to show a distinct chemical shift due to the influence of the neighboring nitrogen and carbonyl group. The remaining protons of the cyclohexane (B81311) ring would appear as a complex pattern of overlapping multiplets.

The ¹³C NMR spectrum provides complementary information by revealing the chemical shifts of the carbon atoms. The carbonyl carbon of the carbamate group would be readily identifiable by its characteristic downfield resonance. The two carbons of the ethenyl group would also have distinct chemical shifts, with the oxygen-linked carbon appearing at a lower field. The carbons of the cyclohexylmethyl group would resonate in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the assignment of the proton spin systems within the ethenyl and cyclohexylmethyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the C-H connectivities throughout the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbamate N-H ~5.0-6.0 (broad singlet) -
Carbamate C=O - ~155-160
Ethenyl CH= ~6.5-7.0 (multiplet) ~140-145
Ethenyl =CH₂ ~4.0-4.5 (multiplet) ~90-95
Cyclohexyl-CH₂-N ~3.0-3.5 (doublet) ~45-50
Cyclohexyl CH ~1.5-2.0 (multiplet) ~35-40
Cyclohexyl CH₂ ~0.8-1.8 (multiplets) ~25-30

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbamate carbonyl group (C=O), typically appearing in the region of 1700-1730 cm⁻¹. Another key feature would be the N-H stretching vibration of the carbamate, which would likely be observed as a sharp peak around 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethenyl and cyclohexyl groups would appear in the 2850-3100 cm⁻¹ region. The C=C stretching of the vinyl group would be expected around 1640 cm⁻¹. The C-O and C-N stretching vibrations of the carbamate linkage would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR and Raman Bands for this compound Predicted data based on general carbamate and vinyl group frequencies.

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
N-H (Carbamate) 3300-3500 (sharp) Weak Stretching
C-H (Ethenyl) 3010-3095 3010-3095 Stretching
C-H (Cyclohexyl) 2850-2960 2850-2960 Stretching
C=O (Carbamate) 1700-1730 (strong) Moderate Stretching
C=C (Ethenyl) ~1640 Strong Stretching
N-H (Carbamate) ~1520 Weak Bending
C-O (Carbamate) 1200-1300 Moderate Stretching
C-N (Carbamate) 1000-1100 Moderate Stretching

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion of this compound would likely undergo fragmentation through several characteristic pathways. Common fragmentation patterns for carbamates include the cleavage of the C-O and N-C bonds of the carbamate moiety. The loss of the ethenyl group or the cyclohexylmethyl group could lead to the formation of prominent fragment ions. The fragmentation of the cyclohexane ring itself could also contribute to the complexity of the mass spectrum. Elucidating these fragmentation pathways helps to piece together the structure of the molecule and confirm the identity of its various components.

Chromatographic Separations and Purity Assessment in Research Applications

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various samples. The choice of chromatographic method depends on the volatility and polarity of the compound and its derivatives.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While some carbamates can be thermally labile, the feasibility of GC analysis for this compound would depend on its thermal stability. nih.gov Method development would involve optimizing parameters such as the injection port temperature to prevent on-column decomposition, the selection of an appropriate stationary phase (e.g., a mid-polarity column), and the temperature program of the oven to achieve good separation from impurities. ingenieria-analitica.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a more versatile technique for the analysis of a wide range of carbamates, including those that are thermally sensitive. researchgate.net For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water. chemicalbook.com The development of an LC method would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve efficient separation and symmetrical peak shapes. Detection could be accomplished using a UV detector, as the carbamate and ethenyl groups would exhibit some UV absorbance.

Coupled Techniques (GC-MS, LC-MS/MS) for Analysis of Reaction Mixtures and Derivatives

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of complex mixtures and the identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For the analysis of reaction mixtures containing this compound, GC-MS would allow for the separation of the target compound from starting materials, byproducts, and solvents, while the mass spectrometer would provide mass spectra for each separated component, enabling their identification. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of compounds in complex matrices. chemicalbook.com In an LC-MS/MS method for this compound, the compound would first be separated by LC and then ionized, typically using electrospray ionization (ESI). The resulting molecular ion would then be subjected to fragmentation in the mass spectrometer, and specific fragment ions would be monitored. This multiple reaction monitoring (MRM) approach provides high specificity and allows for the quantification of the analyte at very low concentrations, even in the presence of co-eluting interferences. nih.gov This technique is particularly valuable for the analysis of derivatives of this compound formed in subsequent reactions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights (if applicable)

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, which together define the conformation of a molecule in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules within the crystal lattice.

For this compound, this technique would be invaluable for:

Determining the precise geometry of the carbamate group: X-ray crystallography could confirm the planarity of the carbamate moiety, a result of the delocalization of the nitrogen lone pair into the carbonyl group.

Elucidating the conformation of the cyclohexyl ring: The cyclohexyl group typically adopts a stable chair conformation. X-ray diffraction would definitively establish this and reveal the orientation of the methylene bridge relative to the ring.

Defining the orientation of the ethenyl group: The spatial arrangement of the vinyl group with respect to the carbamate functionality is of interest for understanding its reactivity and potential for polymerization.

Investigating intermolecular interactions: Analysis of the crystal packing would reveal any hydrogen bonds involving the carbamate N-H and C=O groups, which are crucial in understanding the supramolecular assembly.

While general principles of carbamate structure suggest a preference for an anti conformation (where the C-O and N-C bonds are antiperiplanar) to minimize steric hindrance, specific crystallographic data for this compound is necessary to confirm this and to provide precise quantitative data.

Systematic Exploration of Ethenyl Cyclohexylmethyl Carbamate Derivatives and Analogs

Design Principles for Structural Modifications at the Cyclohexylmethyl Moiety

Investigation of Substituent Effects on Cyclohexane (B81311) Ring Conformation and Electronic Properties

The cyclohexane ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. msu.edustudysmarter.co.uk When substituents are introduced, they can occupy either an axial or an equatorial position.

Conformational Preference: Substituents generally prefer the equatorial position to minimize steric hindrance. msu.edulibretexts.org The axial position leads to unfavorable 1,3-diaxial interactions, where the substituent experiences steric crowding with the two axial hydrogens on the same side of the ring. libretexts.org The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial position. msu.edulibretexts.org For a cyclohexylmethyl group attached to the carbamate (B1207046) nitrogen, the entire –CH2–N(R)–C(=O)O– chain acts as the substituent on the cyclohexane ring. This relatively large group would have a strong preference for the equatorial position to maintain the lowest energy conformation of the ring.

Electronic Effects: Substituents on the cyclohexane ring can exert electronic effects (inductive and field effects) that influence the reactivity of the distant carbamate group, although these effects are generally weaker than resonance effects and diminish with distance.

Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the acidity of the N-H proton in a secondary carbamate, potentially affecting its hydrogen bonding capabilities and reactivity.

Electron-donating groups (e.g., alkyl groups) can have the opposite effect, increasing electron density at the nitrogen atom.

The following table summarizes the general conformational preferences for substituted cyclohexanes.

Substituent PositionRelative StabilityKey Steric Interactions
EquatorialMore StableMinimized steric strain
AxialLess Stable1,3-Diaxial interactions

This table illustrates the fundamental principle that substituents on a cyclohexane ring favor the equatorial position to avoid destabilizing steric clashes.

Synthesis and Characterization of Stereoisomeric Variants

The synthesis of stereoisomeric variants of molecules containing a substituted cyclohexane ring is a critical aspect of understanding their structure and properties. If the cyclohexane ring of ethenyl (cyclohexylmethyl)carbamate were to be disubstituted, cis and trans isomers would arise.

For example, in a disubstituted cyclohexane, the relative orientation of the two substituents determines the cis/trans isomerism. The stability of these isomers depends on the conformational equilibrium of the ring flip.

trans-1,2-disubstituted cyclohexane: The most stable conformation is typically the one where both substituents are in equatorial positions (diequatorial). The alternative diaxial conformation is highly unfavorable due to significant 1,3-diaxial interactions. libretexts.org

cis-1,2-disubstituted cyclohexane: In a ring flip, one substituent is axial and the other equatorial (axial-equatorial), and vice-versa. The two conformations have equal energy if the substituents are identical. If they are different, the conformation where the larger group is equatorial will be favored. libretexts.org

Synthesis of specific stereoisomers often requires stereoselective reactions or separation of the resulting isomeric mixture using techniques like chromatography. Characterization is typically performed using NMR spectroscopy, where the coupling constants of the ring protons can help determine whether a substituent is in an axial or equatorial position.

Variations of the Ethenyl Group and its Influence on Polymerization Characteristics and Reactivity

The ethenyl (vinyl) group of an O-vinyl carbamate is the key functional group for polymerization. Its reactivity is a central factor in determining the characteristics of the resulting polymer.

O-vinyl carbamates are known to undergo free-radical polymerization. nih.gov They can be copolymerized with other monomers, such as sulfur dioxide, to create alternating copolymers. nih.gov The reactivity of vinyl carbamates is generally considered to be between that of the highly reactive acrylates and the less reactive methacrylates. rsc.org

Variations to the ethenyl group itself are less common than modifications to the N-substituent. However, replacing the vinyl group with a different polymerizable unit would fundamentally change the monomer class. For instance, replacing the ethenyl group with an acryloyl or methacryloyl group would convert the monomer into a vinyl-like carbamate into an acrylate (B77674) or methacrylate, with correspondingly different polymerization kinetics and polymer properties.

The primary influence on polymerization comes from the nature of the carbamate itself. The general order of reactivity for vinyl carbamates is: S-vinyl carbamate > N-vinyl carbamate > O-vinyl carbamate. rsc.org This indicates that the heteroatom attached to the vinyl group significantly modulates the double bond's reactivity. Within O-vinyl carbamates like this compound, the N-substituent (the cyclohexylmethyl group) can exert secondary electronic and steric effects on the polymerization process.

The following table outlines the general reactivity and stability of polymers derived from different classes of vinyl carbamates.

Monomer ClassRelative ReactivityRelative Polymer Thermal Stability
S-Vinyl CarbamateHighLower
N-Vinyl CarbamateMediumMedium
O-Vinyl CarbamateLow rsc.orgHigh rsc.org

This table is based on general findings for vinyl carbamate classes and provides a comparative framework for understanding the role of the heteroatom adjacent to the vinyl group.

Synthesis and Characterization of Carbamate Analogs with Modified Linking Groups

The carbamate linker –N(R)–C(=O)–O– is a stable, amide-ester hybrid. nih.govnih.gov Modifying this linking group leads to different classes of compounds with distinct chemical properties. Key analogs include thiocarbamates and ureas.

Thiocarbamates: Replacing one or both oxygen atoms of the carbamate with sulfur gives thiocarbamates or dithiocarbamates. wikipedia.org For example, an S-thiocarbamate analog would have the structure –N(R)–C(=O)–S–. These are typically synthesized by reacting a primary or secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which can then be further reacted. nih.gov Thiourea derivatives can also be used as precursors. manchester.ac.uk

Urea (B33335) Derivatives: Replacing the ester oxygen with another nitrogen atom results in a urea derivative, with the general structure –N(R)–C(=O)–N(R')–. Symmetrical ureas, such as N,N'-dicyclohexylmethylurea, can be synthesized, while unsymmetrical ureas can be formed from the reaction of an isocyanate with an amine. ornl.gov

The synthesis of these analogs often starts with the same precursor, cyclohexylmethanamine, and reacts it with a different electrophilic partner.

Linker TypeGeneral StructureTypical Precursors for Synthesis
CarbamateR-NH-C(=O)O-R'Amine + Chloroformate nih.gov or Isocyanate + Alcohol wikipedia.org
ThiocarbamateR-NH-C(=S)O-R'Amine + Thiophosgene
DithiocarbamateR-NH-C(=S)S-R'Amine + Carbon Disulfide nih.gov
UreaR-NH-C(=O)NH-R'Amine + Isocyanate ornl.gov

This table compares the core structures and common synthetic routes for carbamates and their key analogs.

Characterization of these analogs relies on standard spectroscopic techniques. In Infrared (IR) spectroscopy, the C=O stretch of a carbamate or urea appears at a different wavenumber than the C=S stretch of a thiocarbamate. NMR spectroscopy (¹H and ¹³C) provides detailed structural information based on chemical shifts and coupling patterns.

Structure-Reactivity Relationship Studies in this compound Derivatives

Structure-reactivity relationship (SAR) studies aim to understand how a molecule's chemical structure influences its reactivity. For a molecule like this compound, SAR would focus on how modifications to the cyclohexylmethyl and ethenyl moieties affect the properties of the carbamate linkage and the vinyl group.

The reactivity of the carbamate group itself is influenced by its resonance stabilization. nih.govacs.org The delocalization of the nitrogen lone pair into the carbonyl group gives the C–N bond partial double-bond character, which restricts rotation and can lead to syn and anti conformers. nih.gov The substituents on the nitrogen and oxygen atoms modulate this resonance. A bulky N-substituent like cyclohexylmethyl can sterically hinder the approach of reactants and influence the preferred conformation around the C-N bond.

The reactivity of the ethenyl group is critical for polymerization. Its susceptibility to radical attack is influenced by:

Electronic Effects: The carbamate group as a whole influences the electron density of the vinyl double bond. The nitrogen lone pair donation makes the vinyl group different from simple alkenes.

Steric Effects: The cyclohexylmethyl group can sterically shield the vinyl group, potentially lowering the rate of polymerization compared to a monomer with a smaller N-substituent like N-methyl vinyl carbamate.

A hypothetical study might compare the polymerization rates of various N-substituted O-vinyl carbamates, as shown in the conceptual data table below.

N-SubstituentRelative Polymerization Rate (Conceptual)Postulated Reason for Difference
MethylHighMinimal steric hindrance
IsopropylMediumIncreased steric hindrance
tert-ButylLowSignificant steric hindrance blocking radical approach
CyclohexylmethylMedium-HighBulky but flexible, allowing radical approach

This conceptual table illustrates how steric bulk on the nitrogen atom could be expected to influence the polymerization reactivity of a vinyl carbamate monomer. Actual rates would need to be determined experimentally.

Such studies are crucial for designing monomers that polymerize at desired rates to produce materials with specific properties. rsc.org

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